

# Fap-IN-2 for PET/SPECT Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide variety of cancers.[1][2] Its limited expression in healthy tissues makes it an attractive target for both diagnostic imaging and therapeutic applications. **Fap-IN-2** is a quinoline-based, isonitrile-containing inhibitor of FAP designed for radiolabeling with Technetium-99m (99mTc) for Single Photon Emission Computed Tomography (SPECT) imaging.[3][4] This document provides detailed application notes and protocols for the use of **Fap-IN-2** in preclinical research settings.

## **FAP Signaling Pathway**

Fibroblast Activation Protein (FAP) plays a crucial role in remodeling the extracellular matrix, which in turn influences several downstream signaling pathways that promote tumor growth, invasion, and angiogenesis. The diagram below illustrates a simplified overview of the FAP-mediated signaling cascade.





Click to download full resolution via product page

Caption: Simplified FAP signaling pathway in the tumor microenvironment.

## **Quantitative Data Summary**

The following tables summarize the in vitro binding affinity and in vivo biodistribution of 99mTc-labeled isonitrile-containing FAP inhibitors, which are analogues of **Fap-IN-2**.[3]

Table 1: In Vitro Binding Affinity

| Compound     | IC50 (nM) vs. FAP | Kd (nM)   |
|--------------|-------------------|-----------|
| CN-C5-FAPI   | 2.8 ± 0.5         | 3.5 ± 0.6 |
| CN-PEG4-FAPI | 4.2 ± 0.7         | 5.1 ± 0.8 |

Data represents the mean ± standard deviation.[3]

Table 2: Biodistribution in U87MG Tumor-Bearing Mice (%ID/g)



| Organ  | [99mTc][Tc-(CN-C5-<br>FAPI)6]+ (1h p.i.) | [99mTc][Tc-(CN-<br>PEG4-FAPI)6]+ (1h<br>p.i.) | [99mTc][Tc-(CN-<br>PEG4-FAPI)6]+ +<br>Blocker (1h p.i.) |
|--------|------------------------------------------|-----------------------------------------------|---------------------------------------------------------|
| Blood  | 0.85 ± 0.12                              | 0.65 ± 0.09                                   | 0.52 ± 0.07                                             |
| Heart  | 0.42 ± 0.06                              | 0.31 ± 0.04                                   | 0.25 ± 0.03                                             |
| Lung   | 1.15 ± 0.16                              | 0.88 ± 0.12                                   | 0.71 ± 0.10                                             |
| Liver  | 3.21 ± 0.45                              | 2.54 ± 0.36                                   | 2.11 ± 0.30                                             |
| Spleen | $0.33 \pm 0.05$                          | 0.26 ± 0.04                                   | 0.21 ± 0.03                                             |
| Kidney | 15.23 ± 2.13                             | 12.98 ± 1.20                                  | 10.55 ± 1.48                                            |
| Muscle | 0.25 ± 0.04                              | 0.19 ± 0.03                                   | 0.16 ± 0.02                                             |
| Bone   | 0.65 ± 0.09                              | 0.51 ± 0.07                                   | 0.42 ± 0.06                                             |
| Tumor  | 1.34 ± 0.13                              | 8.05 ± 1.48                                   | 1.21 ± 0.17                                             |

Data represents the mean ± standard deviation of the percentage of injected dose per gram of tissue (%ID/g) at 1 hour post-injection (p.i.). The blocking study was conducted by co-injecting a surplus of unlabeled FAPI.[3]

# Experimental Protocols Radiolabeling of Fap-IN-2 with 99mTc

This protocol is adapted from the labeling of isonitrile-containing FAP inhibitors.[3]

#### Materials:

- Fap-IN-2 precursor
- Sodium pertechnetate ([99mTc]NaTcO4) from a 99Mo/99mTc generator
- Stannous chloride (SnCl2) solution
- Tricine



- Ethylenediamine-N,N'-diacetic acid (EDDA)
- Saline solution (0.9% NaCl)
- C18 Sep-Pak cartridge
- Ethanol
- Water for injection
- Reaction vial (10 mL)
- · Heating block or water bath

#### Procedure:

- In a sterile reaction vial, dissolve the **Fap-IN-2** precursor in a small volume of saline.
- Add the required amounts of Tricine and EDDA to the vial.
- Add the stannous chloride solution to the vial.
- Elute the [99mTc]NaTcO4 from the 99Mo/99mTc generator with saline.
- Add the desired amount of [99mTc]NaTcO4 (e.g., 370-740 MBq) to the reaction vial.
- Incubate the reaction mixture at 100°C for 20 minutes.
- Allow the vial to cool to room temperature.
- Purify the 99mTc-Fap-IN-2 using a C18 Sep-Pak cartridge pre-conditioned with ethanol and water.
- Wash the cartridge with water to remove hydrophilic impurities.
- Elute the final product with ethanol and dilute with saline for injection.
- Determine the radiochemical purity using radio-HPLC or ITLC.



## **In Vitro Cell Binding Assay**

This protocol describes a competitive binding assay to determine the IC50 of Fap-IN-2.

#### Materials:

- FAP-positive cells (e.g., U87MG human glioblastoma cells)
- FAP-negative cells (as a control)
- Cell culture medium (e.g., DMEM with 10% FBS)
- 99mTc-Fap-IN-2
- Unlabeled Fap-IN-2 (for competition)
- Binding buffer (e.g., PBS with 1% BSA)
- Gamma counter
- · 24-well plates

#### Procedure:

- Seed FAP-positive cells in 24-well plates and allow them to adhere overnight.
- Wash the cells with binding buffer.
- Add a constant concentration of 99mTc-Fap-IN-2 to each well.
- Add increasing concentrations of unlabeled Fap-IN-2 to the wells.
- Incubate the plates at 4°C for 1 hour.
- Wash the cells three times with cold binding buffer to remove unbound radioactivity.
- Lyse the cells with a suitable lysis buffer (e.g., 1M NaOH).
- Collect the cell lysates and measure the radioactivity in a gamma counter.



- Calculate the percentage of specific binding at each concentration of the unlabeled competitor.
- Determine the IC50 value by non-linear regression analysis.

## In Vivo SPECT Imaging in a Xenograft Mouse Model

This protocol outlines the procedure for SPECT imaging of tumor-bearing mice.

#### Materials:

- Tumor-bearing mice (e.g., BALB/c nude mice with U87MG xenografts)
- 99mTc-**Fap-IN-2** (sterile solution)
- Animal anesthesia (e.g., isoflurane)
- SPECT/CT scanner
- Syringes and needles for injection

**Experimental Workflow:** 









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Design and Development of 99mTc-Labeled FAPI Tracers for SPECT Imaging and 188Re Therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Preparation and Bioevaluation of 99mTc-Labeled FAP Inhibitors as Tumor Radiotracers to Target the Fibroblast Activation Protein PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and ex vivo evaluation of preclinical models for FAP-targeted theranostics: differences and relevance for radiotracer evaluation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fap-IN-2 for PET/SPECT Imaging: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385977#fap-in-2-for-pet-imaging-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com